Methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate

Medicinal Chemistry Scaffold Hopping Bioisostere Design

Choose Methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate for its unique privileged scaffold. Its rigid [3.1.1] lactam core serves as a superior, sp³-enriched bioisostere for meta-substituted phenyl rings, mimicking benzamide pharmacophores and constrained proline residues. The methyl ester enables efficient, protecting-group-free synthetic derivatization, streamlining lead optimization campaigns. Secure a reliable supply of this high-purity building block, essential for medicinal chemistry programs focused on enhancing solubility, metabolic stability, and conformational rigidity.

Molecular Formula C8H11NO3
Molecular Weight 169.18
CAS No. 1628783-91-4
Cat. No. B2387383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate
CAS1628783-91-4
Molecular FormulaC8H11NO3
Molecular Weight169.18
Structural Identifiers
SMILESCOC(=O)C12CC(C1)CNC2=O
InChIInChI=1S/C8H11NO3/c1-12-7(11)8-2-5(3-8)4-9-6(8)10/h5H,2-4H2,1H3,(H,9,10)
InChIKeyVEGCJUISTCIAGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate (CAS 1628783-91-4): Core Properties and Scaffold Identification


Methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate (CAS: 1628783-91-4) is a conformationally constrained bicyclic lactam featuring a bridged [3.1.1] framework with a molecular formula of C₈H₁₁NO₃ and a molecular weight of 169.18 g/mol . Its core structure is a member of the bicyclo[3.1.1]heptane (BCHep) family, which has been identified as a privileged scaffold in medicinal chemistry due to its ability to serve as a saturated bioisostere for meta-substituted benzene rings [1]. The compound’s 2-oxo-3-aza substitution pattern provides a rigid, sp³-enriched framework that distinguishes it from planar aromatic and other non-lactam bicyclic analogs, offering unique vectors for functionalization [2].

Why Methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate Cannot Be Trivially Substituted


Within the bicyclo[3.1.1]heptane (BCHep) class, subtle variations in heteroatom position and functionalization drastically alter the three-dimensional exit vectors and physicochemical properties, directly impacting the success of a bioisosteric replacement strategy [1]. For instance, the 2-oxo-3-aza substitution pattern of Methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate creates a specific lactam functionality that is absent in all-carbon BCHeps or 3-oxa-BCHeps [2]. This lactam is not merely a synthetic handle; it is a key pharmacophoric element that mimics constrained amino acid residues like proline . Substituting it with a simpler bicyclic core or a different heteroatom analog would result in a non-equivalent scaffold with altered hydrogen bonding capabilities, conformational preferences, and metabolic stability, leading to a different pharmacological profile and jeopardizing the integrity of the original drug discovery hypothesis.

Quantitative Differentiation of Methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate from Key Analogs


Structural Differentiation: sp³ Fraction and Conformational Restraint vs. All-Carbon Bicyclo[3.1.1]heptanes

Methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate differentiates from all-carbon bicyclo[3.1.1]heptane (BCHep) isosteres via its intrinsic lactam moiety [1]. While all-carbon BCHeps have a 100% sp³ carbon fraction, the introduction of the 2-oxo-3-aza group reduces the sp³ fraction but introduces a crucial hydrogen bond acceptor (HBA) and dipole moment that all-carbon analogs lack [2]. This functional difference is critical for target engagement where an amide-like interaction is required, a feature absent in comparator compounds like 1,5-disubstituted bicyclo[3.1.1]heptanes.

Medicinal Chemistry Scaffold Hopping Bioisostere Design

Physicochemical Property Modulation: Predicted logP and Topological Polar Surface Area (tPSA) vs. 3-Oxa-BCHep

The specific heteroatom composition of Methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate is predicted to impart distinct physicochemical properties compared to its 3-oxa analog [1]. The 2-oxo-3-aza scaffold increases topological polar surface area (tPSA) and lowers calculated logP relative to 3-oxabicyclo[3.1.1]heptanes, which are often designed to improve solubility [2]. This difference allows for fine-tuning of ADME properties. For instance, replacing the nitrogen with oxygen in a 3-oxa-BCHep increases lipophilicity and decreases tPSA, potentially reducing solubility but improving passive permeability. The target compound's nitrogen and carbonyl combination offers an intermediate property profile.

Drug Discovery Property-Based Design ADME Prediction

Conformational Mimicry: Proline-Like Backbone Constraint vs. 6-Azabicyclo[3.1.1]heptane Piperidine Isosteres

The 2-oxo-3-azabicyclo[3.1.1]heptane framework of the target compound is documented to mimic proline's conformational restrictions, making it valuable for stabilizing peptide secondary structures . This contrasts sharply with 3-substituted 6-azabicyclo[3.1.1]heptanes, which are designed as nonclassical isosteres of the piperidine ring, a much larger and more flexible saturated amine [1]. Exit vector analysis has shown that cis-6-aza-BCHeps mimic the chair conformation of 1,4-disubstituted piperidines [2]. The target compound's lactam structure enforces a completely different, more rigid conformational space that is specific to beta-turn or proline-like geometries.

Peptidomimetics Conformational Analysis Amino Acid Isosteres

Synthetic Accessibility and Functional Group Differentiation: Carboxylate Ester vs. Free Carboxylic Acid Analogs

As the methyl ester of 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylic acid (CAS 1780210-09-4), this compound offers a crucial advantage in synthetic workflows . The ester acts as a protecting group for the carboxylic acid, preventing unwanted side reactions during multi-step syntheses where the acid might cause decarboxylation or interfere with base/nucleophile-sensitive steps [1]. In contrast, using the free acid analog requires additional protection/deprotection steps, reducing overall yield and increasing process time. The methyl ester can be selectively deprotected under mild conditions late in the synthesis, providing a more efficient route to the desired carboxylic acid-containing final compound.

Medicinal Chemistry Building Blocks Synthetic Strategy

Targeted Application Scenarios for Methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate


Precision Scaffold Hopping for Meta-Substituted Aromatic Bioisosteres

When a meta-substituted phenyl ring in a lead compound requires replacement to improve physicochemical properties (e.g., solubility, metabolic stability) while preserving a specific amide-like interaction, Methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate is the preferred starting point over all-carbon BCHeps [1]. Its lactam functionality provides the necessary hydrogen bonding and dipole moment to mimic a benzamide pharmacophore, a feature all-carbon bioisosteres cannot replicate [2].

Peptidomimetic Design Requiring a Constrained Proline Isostere

For projects focused on stabilizing beta-turns or replacing a proline residue to enhance metabolic stability and conformational rigidity, the 2-oxo-3-aza-BCHep core is directly applicable [1]. In contrast, 6-aza-BCHep scaffolds, which are designed as piperidine isosteres, would present an entirely different and incompatible pharmacophore for this specific purpose [2].

Streamlined Synthesis of Complex Carboxylic Acid Derivatives

In multi-step medicinal chemistry campaigns where a carboxylic acid moiety is the desired final functional group, the methyl ester form of this compound offers a significant strategic advantage over the free acid analog [1]. It allows for synthetic manipulations without the need for additional protecting group steps, thereby reducing the overall step count and improving the efficiency of producing a diverse library of final analogs [2].

Fine-Tuning ADME Properties Through Heteroatom Selection

When a BCHep scaffold is desired, but the specific heteroatom composition is not yet fixed, Methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate offers a predicted intermediate property profile between all-carbon and oxa-analogs [1]. Its lower predicted lipophilicity and higher tPSA compared to 3-oxa-BCHeps may be advantageous for improving solubility while maintaining some degree of passive permeability, allowing for empirical optimization of a lead series [2].

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